Home > Products > Screening Compounds P94932 > 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one - 1818847-33-4

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Catalog Number: EVT-1773134
CAS Number: 1818847-33-4
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib Dihydrochloride Dihydrate)

Compound Description: Pexidartinib dihydrochloride dihydrate is the dihydrochloride salt of pexidartinib, a tyrosine kinase inhibitor developed for the treatment of tenosynovial giant cell tumor. It exhibits potent inhibitory activity against colony stimulating factor 1 receptor (CSF1R) [].

Relevance: Pexidartinib dihydrochloride dihydrate shares the core 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety with the target compound 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key structural difference lies in the presence of a methyl group at the 3-position of the pyrrole ring in the target compound and an extended side chain at the same position in pexidartinib.

1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one

Compound Description: This compound serves as a precursor for the synthesis of various 7-azaoxindoles, which are structurally related to oxindoles and possess potential biological activity [].

Relevance: 1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one shares the core pyrrolo[2,3-b]pyridin-2-one structure with the target compound 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key differences are the absence of the 4-chloro substituent and the presence of a methyl group on the nitrogen atom in the 1-position of the pyrrole ring in the related compound.

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Compound 1)

Compound Description: Compound 1 is a lead compound identified as a p38 mitogen-activated protein (MAP) kinase inhibitor [].

Relevance: While not directly sharing the pyrrolo[2,3-b]pyridine core, this compound is relevant due to its classification as a p38 MAP kinase inhibitor. Similar to the 7-azaoxindoles derived from 1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one, exploring the structure-activity relationship of p38 MAP kinase inhibitors can provide insights into potential bioactivity for analogs of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

3-Hydroxypyrrolo[2,3-b]pyridine (Heteroindoxyl 8E)

Compound Description: This heteroindoxyl exists in equilibrium with its keto tautomer, 1,2-dihydropyrrolo[2,3-b]pyridin-3-one (8K). It readily undergoes oxidative dimerization to form the heteroindigotin 9 and exhibits reactivity at the 2-position for condensation reactions [].

Relevance: 3-Hydroxypyrrolo[2,3-b]pyridine shares the core pyrrolo[2,3-b]pyridine structure with 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key differences are the presence of a hydroxyl group at the 3-position and the absence of the 4-chloro substituent and the 3-methyl group in the related compound.

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO can undergo a Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA) [].

Relevance: VNO contains the 1H-pyrrolo[2,3-b]pyridine moiety, albeit connected at the 5-position instead of the 3-position as seen in 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This highlights the diverse applications of the pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. Its presence underscores the importance of understanding oxidative degradation pathways for drug development [].

Relevance: Similar to VNO, VHA also contains the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position, further demonstrating the potential for diverse derivatization and the occurrence of this scaffold in various drug-related molecules, including 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a major metabolite of venetoclax formed through nitro reduction, likely facilitated by gut bacteria. It represents a significant portion of the administered dose recovered in feces [].

Relevance: M30 also contains the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position, demonstrating the metabolic stability of this core structure and its potential for generating active metabolites. This information might be helpful for studying the metabolic fate of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another major metabolite of venetoclax primarily formed by CYP3A4. It involves oxidation at the 6 position of the cyclohexenyl ring and cyclization at the α-carbon of the piperazine ring [].

Relevance: M27 shares the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position with 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, demonstrating the metabolic transformations that can occur on the pyrrolo[2,3-b]pyridine scaffold and highlighting its presence in pharmacologically relevant molecules.

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative which serves as a synthon for the synthesis of various heterocycles, including pyridopyrazolotriazines, pyrazoles, and hydrazone derivatives [, ]. It has also exhibited promising antioxidant activity and the ability to protect DNA from bleomycin-induced damage [].

Relevance: Although not directly containing the pyrrolo[2,3-b]pyridine core, this compound is relevant because it represents a similar fused heterocyclic system with potential biological activity. Its inclusion highlights the exploration of structurally related heterocycles for potential bioactivity, which could be applied to analogs of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. , ,

4-Methyl-2-sulfanylpyridine-3-carbonitrile (7)

Compound Description: This compound serves as a precursor for the synthesis of various thieno[2,3-b]pyridine derivatives, including thienopyridine-2-carboxamide, thienopyridine-2-carboxylate, and thienopyridin-2-ylarylketone derivatives [].

Relevance: Although not containing the pyrrolo[2,3-b]pyridine core, this compound is relevant because it highlights the synthetic potential of similar heterocyclic systems for generating diverse derivatives. Exploring the chemistry of 4-methyl-2-sulfanylpyridine-3-carbonitrile provides insights into possible synthetic routes and modifications that could be applied to 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Overview

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the development of inhibitors targeting fibroblast growth factor receptors (FGFRs) and protein kinases. The unique structural features of this compound allow for significant interactions with biological targets, making it a subject of interest in drug discovery.

Source and Classification

This compound is classified under the category of pyrrolopyridine derivatives, which are known for their diverse biological activities. It can be sourced from various synthetic pathways that involve the modification of existing pyrrolo[2,3-b]pyridine frameworks. The classification of this compound is primarily based on its structural characteristics and its functional groups that contribute to its reactivity and biological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves several steps that may include:

  1. Formation of the Pyrrole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrole moiety.
  2. Chlorination: The introduction of the chlorine atom at the 4-position can be achieved through electrophilic aromatic substitution reactions using chlorinating agents.
  3. Methylation: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
  4. Final Cyclization: The final product is obtained by cyclization and subsequent purification techniques such as recrystallization or chromatography.

The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be depicted as follows:

  • Molecular Formula: C₈H₈ClN₃O
  • Molecular Weight: Approximately 185.62 g/mol
  • Key Functional Groups:
    • Chlorine atom at position 4
    • Methyl group at position 3
    • Carbonyl group (C=O) at position 2

The compound exhibits a bicyclic structure consisting of a pyrrole fused to a pyridine ring, contributing to its unique properties and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one participates in various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under suitable conditions, leading to various derivatives.
  2. Condensation Reactions: The carbonyl group can undergo condensation with amines or alcohols to form more complex structures.
  3. Reduction Reactions: The carbonyl functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one primarily involves its interaction with specific biological targets:

  1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs): This compound has been shown to inhibit FGFR signaling pathways by binding to the receptor's active site, thereby preventing downstream signaling that contributes to cell proliferation and survival.
  2. Protein Kinase Inhibition: It also exhibits inhibitory effects on various protein kinases involved in cancer progression. The binding affinity and specificity towards these kinases can vary based on structural modifications made during synthesis.

The efficacy of this compound as an inhibitor can be quantified through IC50 values obtained from biochemical assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data is often determined experimentally but is crucial for characterizing purity.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites within its structure.

These properties are essential for understanding how the compound behaves in biological systems and during chemical reactions .

Applications

Scientific Uses

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:

  1. Drug Development: Its role as an FGFR inhibitor makes it a candidate for developing targeted therapies for cancers associated with abnormal FGFR signaling.
  2. Biological Studies: Used in studies investigating cellular signaling pathways related to growth factors and kinases.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.
Synthetic Methodologies for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

The synthesis of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one represents a significant challenge in heterocyclic chemistry due to the need for precise regiocontrol in introducing chloro and methyl substituents while establishing the fused bicyclic framework with the critical 2-oxo functionality. Though this specific compound is not explicitly detailed in the available literature, closely related structures provide essential insights into viable synthetic routes and strategic considerations. The synthesis typically involves sequential construction of the pyrrole and pyridine rings, followed by targeted functionalization at the 3-, 4-, and 2-positions to achieve the desired substitution pattern. Advanced intermediates such as protected boronic acids and halogenated precursors serve as crucial building blocks in these synthetic sequences, enabling both stepwise elaboration and convergent approaches to this pharmaceutically relevant scaffold [1] [6].

Multi-Step Synthesis Involving Cyclization and Functionalization

The construction of the pyrrolo[2,3-b]pyridine core typically begins with appropriately substituted pyridine or pyrrole precursors, with the 2-oxo functionality often introduced through carbonylative cyclization or post-cyclization oxidation strategies. While the specific 3-methyl-4-chloro-2-one derivative is not commercially documented, synthetic approaches to the analogous 4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 346599-62-0) provide valuable methodological insights. This compound, with molecular formula C₇H₅ClN₂O and molecular weight 168.58 g/mol, features the crucial chloro and oxo substituents but lacks the 3-methyl group [6].

Key steps in its synthesis likely involve:

  • Ring Formation: Knorr-type cyclization between aminopyridine derivatives and carbonyl compounds to establish the pyrrole ring fused to the pyridine moiety.
  • Oxo Group Introduction: Cyclization using carbonyl-containing reagents or oxidation of a methylene group at the 2-position. The SMILES notation "ClC2=C1CC(NC1=NC=C2)=O" confirms the lactam structure [6].
  • Late-Stage Functionalization: Introduction of the chloro substituent via electrophilic chlorination or palladium-catalyzed reactions on pre-formed pyrrolopyridine intermediates.

For the target 3-methyl derivative, synthetic routes would require modification to introduce the methyl group at the 3-position, potentially through:

  • Use of methyl-bearing building blocks during cyclization
  • Directed ortho-metalation followed by methylation
  • Radical methylation strategies on advanced intermediates

Table 1: Key Intermediates for Functionalized Pyrrolo[2,3-b]pyridines

CAS NumberCompound NameMolecular FormulaMolecular WeightKey Functional Groups
346599-62-04-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneC₇H₅ClN₂O168.584-Cl, 2-oxo
21081673*(4-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acidC₁₃H₂₀BClN₂O₃Si314.674-Cl, 2-B(OH)₂, SEM-protected
688782-02-74-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇ClN₂166.614-Cl, 3-methyl
1020056-56-74-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇ClN₂166.614-Cl, 5-methyl

*PubChem CID rather than CAS given [8] [1] [4]

The boronic acid derivative protected with the [2-(trimethylsilyl)ethoxy]methyl (SEM) group (PubChem CID: 21081673) illustrates sophisticated approaches to functionalization. This compound, with molecular formula C₁₃H₂₀BClN₂O₃Si, enables Suzuki-Miyaura cross-coupling for further elaboration of the pyrrolopyridine scaffold while the SEM group prevents unwanted reactions at the pyrrole nitrogen [8]. Such protected intermediates would be invaluable for introducing the 3-methyl group via coupling with methyl-containing reagents prior to establishing the 2-oxo functionality through controlled oxidation or carbonyl insertion chemistry.

Optimization of Halogenation and Methylation Protocols

Regioselective halogenation and methylation represent critical transformations in the synthesis of 3,4-disubstituted pyrrolopyridinones. The literature documents several monomethylated chlorinated isomers that provide insight into the challenges of achieving the specific 3-methyl-4-chloro pattern:

  • 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 688782-02-7): This compound, C₈H₇ClN₂ (MW 166.61), demonstrates the feasibility of combining chloro and methyl substituents on adjacent positions of the fused ring system. Synthesis likely involves directed metalation strategies or careful control of electrophilic substitution patterns [1].
  • 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-56-7): A regioisomer with molecular formula C₈H₇ClN₂ (MW 166.61), illustrating the sensitivity of substitution patterns to reaction conditions. Its SMILES string "Cc1cnc2[nH]ccc2c1Cl" confirms the distinct positioning of the methyl group at the 5-position rather than the desired 3-position [4].

Table 2: Comparison of Methylation and Halogenation Approaches

Reaction TypeKey VariablesRegiochemical OutcomeChallenges for 3-Methyl Target
Electrophilic ChlorinationChlorinating agent (SO₂Cl₂, NCS, Cl₂), solvent, temperaturePreference for 4-position over 3-positionCompeting polychlorination; requires blocking groups
Directed ortho-LithiationDirecting group (DMG), lithium base, temperature3-position activation adjacent to pyridine NRequires specific DMG at 2-position; competes with 5-activation
Radical MethylationMethyl source (DMSO, MeI), initiatorLess regioselectiveMultiple substitution possible; radical stability determines position
Cross-CouplingMetal catalyst, methyl organometallic reagentDependent on halogen positionRequires pre-halogenated precursor at coupling site

Optimized protocols must address two critical challenges:

  • Regioselectivity in Methylation: Introducing the methyl group specifically at the electron-rich 3-position requires careful consideration of protecting groups and metalation strategies. The 3-position is adjacent to the pyridine nitrogen, making it susceptible to directed metalation when appropriate directing groups are present.
  • Halogenation Specificity: Achieving selective chlorination at the 4-position without affecting the 3-methyl group or causing over-chlorination. Electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) typically targets the electron-rich 3-position, necessitating protective strategies or alternative approaches for 4-chlorination [1] [4].

Advanced approaches employ halogen-metal exchange at the 4-position followed by quenching with electrophilic methyl sources (e.g., methyl iodide), or palladium-catalyzed cross-coupling using methylboronic acids on brominated precursors. The availability of 3-methyl-4-bromo intermediates would facilitate such coupling approaches, though these are not specifically documented in the retrieved results.

Comparative Analysis of Protecting Group Strategies in Pyrrolopyridine Scaffold Assembly

Protecting groups play a pivotal role in the synthesis of multifunctional pyrrolopyridinones by preventing unwanted side reactions and enabling sequential functionalization. The literature reveals several strategic approaches:

  • SEM Protection ([2-(Trimethylsilyl)ethoxy]methyl):
  • Used in the synthesis of (4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid (C₁₃H₂₀BClN₂O₃Si)
  • Advantages: Stability under basic and weakly acidic conditions; orthogonal to many other protections; easily removed with acid
  • Application: Protects the pyrrole nitrogen during boronic acid functionalization at the 2-position, enabling cross-coupling chemistry [8]
  • No Protection for Lactam Formation:
  • 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS not specified) is synthesized without explicit nitrogen protection, relying on the inherent reactivity of the fused system
  • Challenges: Potential N-alkylation or O-alkylation can compete with desired reactions
  • Advantage: Simplifies synthesis by reducing protection/deprotection steps
  • Implicit Protection through Lactam Formation:
  • In 4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (346599-62-0), the lactam structure inherently protects the 1-position from electrophilic attack while activating specific positions for substitution
  • Reactivity: The carbonyl group deactivates the 2,3-bond toward electrophiles while making adjacent positions susceptible to nucleophilic attack or directed metalation [6]

For synthesizing 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, the optimal protecting group strategy must balance several factors:

  • SEM Group: Ideal for early-stage introduction to protect nitrogen during methylation or halogenation steps, especially when employing strong bases or electrophiles. Removal with trifluoroacetic acid (TFA) after functionalization would yield the unprotected heterocycle.
  • Lactam as Self-Protecting: The 2-oxo group in the target molecule could serve as a self-protecting feature, though its presence early in synthesis might complicate subsequent methylation at the 3-position due to reduced nucleophilicity of that site.
  • Sequence Considerations: Introducing the methyl group before establishing the lactam might be advantageous, as evidenced by the existence of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (without oxo group), which could then be oxidized to the lactam under controlled conditions [1] [6].

Comparative analysis suggests that SEM protection offers the greatest flexibility for introducing the 3-methyl group through metalation-methylation sequences prior to establishing the lactam functionality. After methylation, deprotection followed by oxidation at the 2-position would afford the target molecule. This approach minimizes side reactions at the nitrogen and allows for orthogonal functionalization of the carbocyclic rings.

Table 3: Documented Pyrrolo[2,3-b]pyridine Derivatives for Structure-Activity Studies

CAS NumberCompound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
688782-02-74-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇ClN₂166.614-Cl, 3-CH₃, no oxo
21760-76-92-Amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acidC₁₁H₁₂ClN₃O₂253.69Amino acid side chain
307951-53-74-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇ClN₂166.614-Cl, 2-CH₃ regioisomer
1020056-56-74-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇ClN₂166.614-Cl, 5-CH₃ regioisomer
346599-62-04-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneC₇H₅ClN₂O168.584-Cl, 2-oxo
1190322-27-04-Chloro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-oneC₈H₇ClN₂O182.614-Cl, 6-CH₃, 2-oxo
-4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-oneC₇H₅ClN₂O168.584-Cl, 2-oxo (unsubstituted)

[1] [3]

The documented compounds in Table 3 provide crucial building blocks and structural analogues that inform retrosynthetic analysis for the target molecule. The presence of the 3-methyl group in 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (688782-02-7) combined with the lactam formation strategies exemplified by 4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (346599-62-0) suggests that a convergent approach might be feasible: functionalization of the 3-position followed by oxidation to establish the lactam. The diverse array of methyl regioisomers (2-methyl, 5-methyl, 6-methyl) underscores the critical importance of reaction condition control to achieve the desired 3-methyl substitution pattern required for the target compound. Future research should focus on adapting known cyclization approaches while integrating optimized halogenation and methylation protocols with strategic protecting group schemes to enable efficient synthesis of this structurally intricate heterocyclic system.

Properties

CAS Number

1818847-33-4

Product Name

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

IUPAC Name

4-chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C8H7ClN2O/c1-4-6-5(9)2-3-10-7(6)11-8(4)12/h2-4H,1H3,(H,10,11,12)

InChI Key

CEYIBCMTNLIYPN-UHFFFAOYSA-N

SMILES

CC1C2=C(C=CN=C2NC1=O)Cl

Canonical SMILES

CC1C2=C(C=CN=C2NC1=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.